(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid

Catalog No.
S13946971
CAS No.
M.F
C6H12N2O2
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic ac...

Product Name

(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid

IUPAC Name

(E,2S)-2,3-diamino(1,2,3,4,5,6-13C6)hex-4-enoic acid

Molecular Formula

C6H12N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C6H12N2O2/c1-2-3-4(7)5(8)6(9)10/h2-5H,7-8H2,1H3,(H,9,10)/b3-2+/t4?,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

VYWXSIUPUZWMLY-FXESKPBXSA-N

Canonical SMILES

CC=CC(C(C(=O)O)N)N

Isomeric SMILES

[13CH3]/[13CH]=[13CH]/[13CH]([13C@@H]([13C](=O)O)N)N

(E,2S)-2,3-diamino(1,2,3,4,5,6-^13C_6)hex-4-enoic acid is a stable isotope-labeled compound that is a derivative of hex-4-enoic acid. This compound features an elongated carbon chain with two amino groups at the 2 and 3 positions and a double bond between the 4th and 5th carbon atoms. The incorporation of ^13C isotopes allows for enhanced tracking in metabolic studies and other applications in biochemical research. The molecular formula for this compound is C6H12N2O2C_6H_{12}N_2O_2, and it possesses unique structural characteristics that facilitate its use in various scientific investigations.

Typical of amino acids and alkenes:

  • Esterification: Reacts with alcohols to form esters.
  • Amidation: Can react with carboxylic acids or their derivatives to form amides.
  • Hydrogenation: The double bond can be hydrogenated to form a saturated compound.
  • Nucleophilic Substitution: The amino groups can engage in nucleophilic substitution reactions with electrophiles.

These reactions are significant for synthesizing derivatives or conjugates useful in pharmaceuticals and biochemistry.

(E,2S)-2,3-diamino(1,2,3,4,5,6-^13C_6)hex-4-enoic acid exhibits biological activity typical of amino acids. It may influence protein synthesis and metabolism due to its structural similarity to natural amino acids. Additionally, its isotopic labeling allows researchers to trace metabolic pathways and study the kinetics of biochemical processes within living organisms.

The synthesis of (E,2S)-2,3-diamino(1,2,3,4,5,6-^13C_6)hex-4-enoic acid can be achieved through various methods:

  • Starting from Simple Precursors:
    • Utilizing labeled precursors such as labeled acetic acid or other amino acids.
    • Employing standard organic synthesis techniques including protection-deprotection strategies.
  • Enzymatic Synthesis:
    • Using enzymes that catalyze the formation of amino acids from simpler substrates under mild conditions.
  • Chemical Synthesis:
    • Multi-step synthesis involving alkylation and amination reactions to introduce the amino groups at the appropriate positions.

These methods are essential for producing this compound in sufficient purity and yield for research purposes.

(E,2S)-2,3-diamino(1,2,3,4,5,6-^13C_6)hex-4-enoic acid has several applications:

  • Metabolic Research: Used as a tracer in metabolic studies to understand amino acid metabolism.
  • Pharmaceutical Development: Investigated for potential therapeutic uses due to its structural properties.
  • Biochemical Assays: Employed in assays that require stable isotope labeling for quantification and tracking purposes.

Interaction studies involving (E,2S)-2,3-diamino(1,2,3,4,5,6-^13C_6)hex-4-enoic acid focus on its binding affinity with various receptors or enzymes. Such studies help elucidate its role in biological systems and potential pharmacological effects. These interactions may include:

  • Binding to specific transporters or receptors involved in amino acid uptake.
  • Inhibition or activation of enzymes that metabolize similar compounds.

Understanding these interactions is crucial for assessing the compound's biological relevance.

Several compounds share structural similarities with (E,2S)-2,3-diamino(1,2,3,4,5,6-^13C_6)hex-4-enoic acid. Here are notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Aminobutyric AcidFour-carbon chain with one amino groupShorter chain length
L-CitrullineFive-carbon chain with one amino groupInvolved in urea cycle
2-Aminohexanoic AcidSix-carbon chain with one amino groupNo double bond present
(E)-Hex-4-enoic AcidSix-carbon chain with a double bondLacks amino functional groups

These compounds illustrate the diversity within the class of amino acids and their derivatives while highlighting the unique structure of (E,2S)-2,3-diamino(1,2,3,4,5,6-^13C_6)hex-4-enoic acid due to its dual amino groups and isotopic labeling.

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

150.11000664 g/mol

Monoisotopic Mass

150.11000664 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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